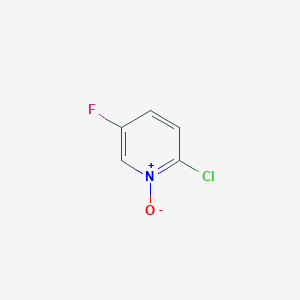

2-Chloro-5-fluoropyridine 1-oxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-5-fluoro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFNO/c6-5-2-1-4(7)3-8(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOAJNTAVEGJKON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](C=C1F)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20624363 | |

| Record name | 2-Chloro-5-fluoro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405230-79-7 | |

| Record name | Pyridine, 2-chloro-5-fluoro-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=405230-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-5-fluoro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20624363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-5-fluoropyridine 1-oxide: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Pyridine N-Oxides

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms and N-oxide functionalities into heterocyclic scaffolds has emerged as a powerful strategy for modulating the physicochemical and pharmacological properties of drug candidates.[1][2][3] 2-Chloro-5-fluoropyridine 1-oxide (CAS Number: 405230-79-7 ) stands as a testament to this approach, embodying a unique convergence of reactive sites and electronic attributes that make it a highly valuable intermediate in the synthesis of complex bioactive molecules.[4] This guide aims to provide a comprehensive technical overview of this compound, from its fundamental properties to its synthesis and applications, offering insights for researchers and drug development professionals seeking to leverage its potential.

Core Compound Profile

Chemical Identity:

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 405230-79-7[4] |

| Molecular Formula | C₅H₃ClFNO |

| Molecular Weight | 147.53 g/mol [5] |

Structural Representation:

Chemical Structure of this compound

Physicochemical Properties: A Comparative Perspective

While specific experimental data for this compound is not extensively published, its properties can be inferred from its constituent parts and comparison with related compounds. The introduction of the N-oxide functionality and fluorine atom significantly alters the electronic landscape of the pyridine ring compared to the parent 2-chloropyridine.

| Property | 2-Chloropyridine | 2-Chloro-5-fluoropyridine | This compound (Predicted) | Rationale for Prediction |

| Molecular Weight | 113.55 g/mol | 131.54 g/mol [6] | 147.53 g/mol [5] | Addition of oxygen and fluorine atoms. |

| Boiling Point | 170 °C | 147 °C[7] | > 170 °C | The N-oxide group increases polarity and intermolecular forces, leading to a higher boiling point. |

| Melting Point | - | 19 °C[7] | Likely a solid at room temperature | Increased polarity and potential for crystalline packing due to the N-oxide group. |

| pKa (of conjugate acid) | 0.7 | < 0.7 | < 0.7 | The electron-withdrawing effects of both the fluorine atom and the N-oxide group decrease the basicity of the pyridine nitrogen.[2] |

| Dipole Moment | ~2.0 D | Higher than 2-chloropyridine | Significantly higher | The N-O bond introduces a large dipole moment. |

The fluorine atom, being highly electronegative, and the N-oxide group both act as strong electron-withdrawing groups. This has a profound impact on the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack, particularly at the 2- and 4-positions.[8]

Synthesis of this compound: A Methodological Approach

The synthesis of this compound typically proceeds via the oxidation of the corresponding parent pyridine, 2-chloro-5-fluoropyridine. This is a common and well-established method for the preparation of pyridine N-oxides.

General Synthetic Workflow for this compound

Exemplary Laboratory Protocol:

-

Materials:

-

2-Chloro-5-fluoropyridine

-

meta-Chloroperoxybenzoic acid (m-CPBA) or Hydrogen Peroxide (30% in water) and Glacial Acetic Acid

-

Dichloromethane (DCM) or Glacial Acetic Acid (as solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, magnetic stirrer, reflux condenser (if heating is required), separatory funnel, rotary evaporator.

-

-

Procedure (using m-CPBA):

-

Dissolve 2-chloro-5-fluoropyridine (1 equivalent) in dichloromethane in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Add m-CPBA (1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purify the product by recrystallization or column chromatography if necessary.

-

Causality Behind Experimental Choices:

-

The use of an excess of the oxidizing agent ensures complete conversion of the starting material.

-

The reaction is typically performed at low temperatures initially to control the exothermic nature of the oxidation.

-

The aqueous workup with a basic solution is crucial to remove acidic byproducts.

Applications in Drug Development and Medicinal Chemistry

The true value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical industry.[9][10] The presence of the chloro, fluoro, and N-oxide groups provides multiple avenues for further functionalization.

Key Reaction Chemistries:

-

Nucleophilic Aromatic Substitution (SNA_r_): The electron-deficient nature of the pyridine ring, enhanced by the N-oxide and fluorine, makes the chlorine atom at the 2-position a good leaving group for SNA_r_ reactions. This allows for the introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, to build molecular complexity.

-

Deoxygenation: The N-oxide can be readily removed by reduction (e.g., with PCl₃ or H₂/Pd), restoring the pyridine ring. This allows the N-oxide to be used as a "directing group" to influence the regioselectivity of reactions on the ring, after which it can be removed.

-

Modification of the N-oxide: The oxygen of the N-oxide can itself act as a nucleophile or be involved in rearrangements, further expanding the synthetic possibilities.

Synthetic Utility of this compound

The incorporation of a fluorinated pyridine moiety into a drug candidate can significantly impact its pharmacokinetic and pharmacodynamic properties. Fluorine can enhance metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.[1][2][3]

Safety and Handling

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

In case of contact:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

Skin: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Ingestion: Do not induce vomiting. Seek immediate medical attention.

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[12]

Conclusion

This compound is a strategically important building block in organic synthesis and medicinal chemistry. Its unique combination of a reactive chlorine atom, a modulating fluorine atom, and a versatile N-oxide group on a pyridine scaffold provides a powerful platform for the development of novel and complex molecules. A thorough understanding of its properties, synthesis, and reactivity is crucial for researchers and drug development professionals aiming to harness its full potential in the quest for new therapeutic agents.

References

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | CAS#:405230-79-7 | Chemsrc [chemsrc.com]

- 5. Page loading... [guidechem.com]

- 6. 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. volochem.com [volochem.com]

- 8. nbinno.com [nbinno.com]

- 9. innospk.com [innospk.com]

- 10. Cas 20173-49-3,PYRIDINE, 2-CHLORO-5-METHYL-, 1-OXIDE | lookchem [lookchem.com]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Chloro-5-fluoropyridine 1-oxide: Synthesis, Reactivity, and Applications in Drug Development

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-5-fluoropyridine 1-oxide, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. This document delves into the molecule's core physicochemical properties, provides a detailed, field-proven protocol for its synthesis via N-oxidation, and explores the nuanced reactivity conferred by the N-oxide functionality. We will examine how this modification strategically alters the electronic landscape of the pyridine ring, thereby creating unique opportunities for regioselective functionalization. The guide culminates in a discussion of its applications as a versatile intermediate in the synthesis of complex, biologically active molecules, grounded in the established importance of fluorinated pyridines in modern pharmaceuticals.

Core Physicochemical Properties and Structure

This compound is a derivative of pyridine containing three key functional elements that dictate its chemical behavior: a pyridine ring, a chlorine substituent, a fluorine substituent, and an N-oxide moiety. Each of these components plays a critical role in the molecule's utility as a synthetic intermediate. The molecular formula of the parent compound, 2-Chloro-5-fluoropyridine, is C₅H₃ClFN, with a molecular weight of approximately 131.54 g/mol .[1][2][3] The introduction of an oxygen atom to the nitrogen center results in the target compound, this compound.

The key physicochemical data for the title compound are summarized below:

| Property | Value | Source / Note |

| IUPAC Name | 2-chloro-5-fluoro-1-oxido-pyridin-1-ium | Arctom Scientific[4] |

| CAS Number | 405230-79-7 | CymitQuimica, Chemsrc[5][6] |

| Molecular Formula | C₅H₃ClFNO | Calculated |

| Molecular Weight | ~147.54 g/mol | Calculated from C₅H₃ClFN + O |

The structure of this compound is depicted below. The N-oxide bond is a polar covalent bond, which significantly influences the electron distribution within the aromatic ring compared to its non-oxidized precursor.

Caption: Chemical structure of this compound.

Synthesis of this compound

The most direct and widely adopted method for the synthesis of heterocyclic N-oxides is the oxidation of the parent heterocycle.[7] This transformation is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in an acidic medium. The following protocol details a robust procedure for the synthesis of this compound from its commercially available precursor, 2-Chloro-5-fluoropyridine.

Experimental Protocol: N-Oxidation

Materials:

-

2-Chloro-5-fluoropyridine (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-Chloro-5-fluoropyridine (1.0 eq) in dichloromethane (DCM, approx. 0.2 M). Cool the solution to 0 °C in an ice bath.

-

Causality: DCM is an excellent solvent for both the starting material and m-CPBA, and its low boiling point facilitates removal. Cooling the reaction mixture is crucial to control the exothermicity of the oxidation and prevent potential side reactions.

-

-

Reagent Addition: To the stirred solution at 0 °C, add m-CPBA (1.2 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

-

Causality: Portion-wise addition of the oxidant maintains control over the reaction rate. A slight excess of m-CPBA ensures complete conversion of the starting material.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Work-up and Quenching: Upon completion, cool the reaction mixture back to 0 °C. Quench the excess m-CPBA by slowly adding saturated aqueous sodium thiosulfate solution until a test with starch-iodide paper indicates no remaining peroxide.

-

Trustworthiness: This quenching step is a critical self-validating system. The reduction of residual peroxide by thiosulfate is essential for safety during the subsequent extraction and concentration steps.

-

-

Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) to remove m-chlorobenzoic acid, followed by brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization, if solid, to afford the final product.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Mechanistic Insights

The N-oxide functionality fundamentally alters the reactivity of the pyridine ring. While pyridine itself is electron-deficient and susceptible to nucleophilic attack, the N-oxide group acts as an electron-donating group through resonance, increasing the electron density at the 2- and 4-positions. This makes the ring more susceptible to electrophilic substitution at these positions.[8][9]

Conversely, the N-oxide can be activated by electrophiles (e.g., acylating agents, sulfonylating agents, or phosphorus oxychloride). This activation makes the pyridine ring highly electron-deficient and primes it for nucleophilic attack, again, primarily at the 2- and 4-positions.[7][8] This dual reactivity is a cornerstone of its synthetic utility.

For this compound, the existing substituents guide further reactions:

-

Electrophilic Substitution: Electrophiles will preferentially attack the 4-position, which is activated by the N-oxide and less sterically hindered than the 6-position. The chlorine at the 2-position and fluorine at the 5-position are deactivating.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the 2-position is activated towards displacement by nucleophiles, a reaction that is often faster than in the non-oxidized parent compound.[8] This allows for the introduction of a wide range of functionalities.

Caption: Dual reactivity pathways of this compound.

Applications in Drug Discovery and Development

Fluorinated heterocyclic compounds are prevalent in modern pharmaceuticals due to the unique properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and modified pKa.[10] 2-Chloro-5-fluoropyridine is a recognized building block for creating anti-inflammatory and anti-cancer agents.[11]

The N-oxide derivative, this compound, serves as a more versatile intermediate. Its strategic value lies in:

-

Facilitating Regioselective Reactions: As discussed, the N-oxide group directs substitutions to specific positions, allowing for the construction of complex molecular architectures that would be challenging to access from the parent pyridine.

-

Precursor to Highly Functionalized Pyridines: The chlorine at the C2 position can be readily displaced by a variety of nucleophiles (e.g., amines, alcohols, thiols), and the N-oxide can be used to introduce functionality at C4 before being subsequently removed via deoxygenation (e.g., with PCl₃ or zinc dust), restoring the pyridine ring.[7]

-

Modulation of Physicochemical Properties: In some cases, the N-oxide functionality itself is retained in the final active pharmaceutical ingredient (API) to improve properties like solubility or to modulate electronic characteristics.

A practical example of the synthetic utility of a related compound is the synthesis of 4-Amino-2-chloro-5-fluoropyridine from 2-chloro-5-fluoro-4-nitropyridine-1-oxide.[12] This highlights a common strategy: introduction of a nitro group at the 4-position via electrophilic nitration of the N-oxide, followed by reduction to the amine—a key functional group for further elaboration in drug candidates.

Analytical Characterization

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Compared to the parent 2-Chloro-5-fluoropyridine, the aromatic protons of the N-oxide will experience a downfield shift due to the electronic effect of the N-O bond. The coupling patterns will remain informative for confirming the substitution pattern.

-

¹³C NMR: The carbon atoms, particularly those at the 2- and 6-positions, will show significant shifts upon N-oxidation.

-

¹⁹F NMR: This will be crucial for confirming the presence and environment of the fluorine atom.

-

-

Mass Spectrometry (MS): Techniques like GC-MS or LC-MS will confirm the molecular weight of the compound (~147.54 Da for the molecular ion [M]⁺).

-

Infrared (IR) Spectroscopy: A characteristic strong absorption band for the N-O stretching vibration is expected, typically appearing in the region of 1200-1300 cm⁻¹.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, prudent laboratory practice dictates handling it with the same precautions as its precursor and other related halogenated pyridines. The parent compound, 2-Chloro-5-fluoropyridine, is classified as a flammable liquid and vapor, harmful if swallowed, and causes skin and serious eye irritation.[13][14]

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

References

- 1. 2-CHLORO-5-FLUOROPYRIDINE | CAS 31301-51-6 [matrix-fine-chemicals.com]

- 2. 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. arctomsci.com [arctomsci.com]

- 5. CAS 405230-79-7: Piridina, 2-cloro-5-fluoro-, 1-óxido [cymitquimica.com]

- 6. This compound | CAS#:405230-79-7 | Chemsrc [chemsrc.com]

- 7. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 8. baranlab.org [baranlab.org]

- 9. youtube.com [youtube.com]

- 10. nbinno.com [nbinno.com]

- 11. chemimpex.com [chemimpex.com]

- 12. Page loading... [guidechem.com]

- 13. volochem.com [volochem.com]

- 14. 2-Chloro-5-fluoropyridine | 31301-51-6 [amp.chemicalbook.com]

An In-depth Technical Guide to 2-Chloro-5-fluoropyridine 1-oxide: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-fluoropyridine 1-oxide is a halogenated pyridine N-oxide derivative of significant interest in medicinal chemistry and drug discovery. The introduction of an N-oxide functionality to the 2-chloro-5-fluoropyridine scaffold profoundly alters its electronic properties, reactivity, and metabolic profile, making it a valuable intermediate for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications in the development of bioactive molecules.

Introduction: The Significance of Pyridine N-Oxides in Drug Discovery

Pyridine N-oxides are a class of heterocyclic compounds that have garnered considerable attention in pharmaceutical research. The N-oxide group, being a strong electron-donating group, modulates the reactivity of the pyridine ring, often facilitating nucleophilic substitution reactions that are otherwise challenging with the parent pyridine. Furthermore, the N-oxide moiety can improve the pharmacokinetic properties of a drug candidate by enhancing its aqueous solubility and potentially altering its metabolic fate.

2-Chloro-5-fluoropyridine, the precursor to the title compound, is a well-established building block in medicinal chemistry.[1] The strategic placement of the chloro and fluoro substituents provides handles for various cross-coupling reactions and influences the overall electronic nature of the molecule. The subsequent N-oxidation to this compound further refines these properties, offering a unique chemical entity for the synthesis of complex molecular architectures.

Physicochemical Properties

Precise physical and chemical data for this compound (CAS Number: 405230-79-7) is not extensively documented in publicly available literature, with much of the available data pertaining to its precursor, 2-chloro-5-fluoropyridine. However, based on supplier information and general principles of N-oxidation, we can compile the following key properties.

Table 1: Physicochemical Properties of 2-Chloro-5-fluoropyridine and its 1-Oxide

| Property | 2-Chloro-5-fluoropyridine | This compound |

| CAS Number | 31301-51-6[2] | 405230-79-7 |

| Molecular Formula | C₅H₃ClFN[2] | C₅H₃ClFNO |

| Molecular Weight | 131.54 g/mol [2] | 147.53 g/mol |

| Appearance | Colorless to light yellow liquid[3] | Data not available |

| Melting Point | 19 °C[4] | Data not available |

| Boiling Point | 147 °C (lit.)[4] | Data not available |

| Density | 1.297 g/mL at 25 °C[4] | Data not available |

| Solubility | Soluble in organic solvents[3] | Expected to have increased water solubility |

The introduction of the polar N-oxide group is expected to increase the melting point, boiling point, and aqueous solubility of this compound compared to its non-oxidized counterpart.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the oxidation of 2-chloro-5-fluoropyridine. Common oxidizing agents for this transformation include peroxy acids, such as peracetic acid, or hydrogen peroxide in the presence of a catalyst.[5][6]

General Synthesis Workflow

The oxidation of a pyridine to its corresponding N-oxide is a fundamental transformation in heterocyclic chemistry. The general workflow involves the reaction of the pyridine substrate with a suitable oxidizing agent in an appropriate solvent, followed by workup and purification.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Hydrogen Peroxide Oxidation

This protocol is a representative procedure based on the oxidation of similar chloropyridines.[7]

Materials:

-

2-Chloro-5-fluoropyridine

-

Hydrogen peroxide (30% aqueous solution)

-

Catalyst (e.g., mesoporous molecular sieves)[7]

-

Solvent (e.g., water)

-

Organic solvent for extraction (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

To a stirred solution of 2-chloro-5-fluoropyridine in a suitable solvent (e.g., water), add the catalyst.

-

Heat the mixture to a specified temperature (e.g., 60-80 °C).[7]

-

Add hydrogen peroxide dropwise to the reaction mixture, maintaining the temperature.

-

After the addition is complete, continue stirring at the same temperature for a designated period (e.g., 3-10 hours) until the reaction is complete, as monitored by techniques like TLC or GC.[7]

-

Cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Extract the aqueous solution with an organic solvent (e.g., dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

Table 2: Analytical Characterization Techniques

| Technique | Expected Observations |

| ¹H NMR | Aromatic proton signals will be shifted downfield compared to the starting material due to the deshielding effect of the N-oxide group. |

| ¹³C NMR | Aromatic carbon signals will also exhibit shifts upon N-oxidation. |

| Mass Spectrometry | The molecular ion peak should correspond to the calculated molecular weight of 147.53 g/mol . |

| Infrared (IR) Spectroscopy | A characteristic N-O stretching vibration should be observable. |

Applications in Medicinal Chemistry

While specific examples detailing the use of this compound are not abundant in readily available literature, its precursor, 2-chloro-5-fluoropyridine, is a key intermediate in the synthesis of various biologically active compounds.[1] The N-oxide derivative serves as a valuable synthon for introducing the 5-fluoropyridin-2-yl moiety with altered reactivity.

The N-oxide can activate the 2- and 6-positions of the pyridine ring towards nucleophilic attack. This enhanced reactivity can be exploited in the synthesis of complex molecules where direct substitution on the parent pyridine is inefficient.

Caption: Role of this compound in synthesis.

Safety and Handling

Detailed safety information specifically for this compound is limited. However, based on the data for its precursor and related pyridine N-oxides, it should be handled with care in a well-ventilated laboratory fume hood.[4]

General safety precautions include:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Inhalation: Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Skin Contact: Avoid contact with skin. In case of contact, wash immediately with plenty of water.

-

Eye Contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

-

Ingestion: If swallowed, rinse mouth with water (only if the person is conscious) and seek medical attention.

For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable, albeit not extensively characterized, building block for medicinal chemistry and drug discovery. Its unique electronic properties, stemming from the combination of halogen substituents and the N-oxide functionality, make it an attractive intermediate for the synthesis of novel and complex heterocyclic compounds. Further research into its physical properties and reactivity will undoubtedly expand its utility in the development of future therapeutic agents.

References

- 1. 2-Chloro-5-fluoropyridine | 31301-51-6 [chemicalbook.com]

- 2. 2-Chloro-5-fluoropyridine | C5H3ClFN | CID 2782801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. volochem.com [volochem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Chloropyridine-N-oxide synthesis - chemicalbook [chemicalbook.com]

- 7. CN102718704A - Preparation method of 2-chloropyridine n-oxides - Google Patents [patents.google.com]

A Technical Guide to the pKa of 2-Chloro-5-fluoropyridine 1-oxide: From Theoretical Prediction to Experimental Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of pKa in Heterocyclic Drug Candidates

Pyridine N-oxides and their derivatives are a vital class of compounds in medicinal chemistry.[1][2] The N-oxide moiety is often introduced to modulate a drug candidate's properties, such as increasing aqueous solubility, altering metabolic pathways, or fine-tuning electronic characteristics. The compound 2-Chloro-5-fluoropyridine itself is a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[3][4] Its N-oxide derivative, 2-Chloro-5-fluoropyridine 1-oxide, is therefore of significant interest.

The pKa of a molecule dictates its ionization state at a given pH. This is fundamental to its behavior in biological systems. For an ionizable drug candidate, the pKa value will determine:

-

Aqueous Solubility: The charged (ionized) form is typically more soluble in aqueous environments like the cytoplasm or blood plasma than the neutral form.

-

Membrane Permeability: The neutral (un-ionized) form is generally more lipid-soluble and thus better able to passively diffuse across biological membranes, such as the intestinal wall or the blood-brain barrier.

-

Target Binding: The ionization state can dramatically affect the interactions between a drug and its biological target (e.g., an enzyme or receptor) through electrostatic interactions.

Given these critical implications, the accurate determination of pKa is not merely an academic exercise but a cornerstone of rational drug design.

Theoretical Framework: Predicting the pKa of this compound

The pKa of a pyridine N-oxide refers to the equilibrium constant for the dissociation of its conjugate acid, the protonated hydroxylaminium species. The basicity, and thus the pKa, is determined by the availability of the lone pair of electrons on the oxygen atom for protonation.

The Parent Moiety: Pyridine 1-Oxide

Unsubstituted pyridine 1-oxide is a significantly weaker base than pyridine. The pKa of its conjugate acid is approximately 0.8, whereas the pKa for the pyridinium ion is 5.2.[5][6] This reduced basicity is due to the electronegative oxygen atom withdrawing electron density from the ring system.

The Influence of Halogen Substituents

Substituents on the pyridine ring profoundly modulate the basicity of the N-oxide oxygen. Both chlorine and fluorine are highly electronegative atoms and exert a strong electron-withdrawing inductive effect (-I).[6][7]

-

Inductive Effect (-I): The chloro and fluoro groups at the 2- and 5-positions, respectively, pull electron density away from the pyridine ring. This effect is transmitted to the N-oxide group, reducing the electron density on the oxygen atom. This makes the lone pair less available for protonation, thereby decreasing the basicity and lowering the pKa of the conjugate acid.

-

Mesomeric (Resonance) Effect: Halogens can also exert a weak, electron-donating mesomeric effect (+M) by donating a lone pair into the ring's π-system. However, for halogens, the inductive effect is overwhelmingly dominant.

Given the presence of two potent electron-withdrawing groups, it is anticipated that this compound will be a very weak base, with a pKa value significantly lower than that of the parent pyridine 1-oxide (0.8). A computationally predicted pKa value for the related 2-chloro-5-fluoropyridine is -2.20, highlighting the strong acidifying effect of these halogens on the ring nitrogen.[8] A similar, strongly acidic pKa is expected for the N-oxide derivative.

Computationally Predicted pKa

While experimental data is paramount, computational methods can provide a valuable estimate. Various software packages and theoretical models exist for pKa prediction based on thermodynamic cycles or quantitative structure-property relationships (QSPR).[1][2][9] These methods consistently predict that halogenated pyridine N-oxides will have low pKa values. For this compound, the predicted pKa is expected to be in the range of -2 to 0.

| Compound | Experimental pKa | Predicted pKa (2-Chloro-5-fluoropyridine) | Expected pKa (Target Compound) |

| Pyridine 1-Oxide | ~ 0.8[5] | N/A | N/A |

| 2-Chloro-5-fluoropyridine | N/A | -2.20 ± 0.10[8] | < 0 |

Experimental Determination of pKa: A Protocol for UV-Metric Titration

For compounds possessing a chromophore that changes upon ionization, UV-metric (spectrophotometric) titration is a powerful and sensitive method for pKa determination.[10][11] It is particularly well-suited for drug discovery settings where sample quantities may be limited.

Rationale for Method Selection

The key requirement for this method is that the UV-Vis absorbance spectrum of the molecule must differ between its protonated (BH+) and neutral (B) forms.[10] The pyridine N-oxide moiety provides the necessary chromophore. This method offers advantages over traditional potentiometric titration by requiring less material and often yielding more precise results for weakly basic or acidic compounds.

Step-by-Step Experimental Protocol

This protocol provides a self-validating system for the accurate determination of the pKa value.

1. Materials and Reagents:

-

This compound (analyte)

-

Dimethyl sulfoxide (DMSO), spectroscopic grade

-

Hydrochloric acid (HCl), 0.1 M and 1.0 M standardized solutions

-

Sodium hydroxide (NaOH), 0.1 M and 1.0 M standardized solutions

-

Potassium chloride (KCl)

-

Deionized water (≥18 MΩ·cm)

-

Calibrated pH meter with a combination electrode

-

UV-Vis spectrophotometer with a temperature-controlled cuvette holder or a 96-well plate reader[10]

-

Volumetric flasks, pipettes, and other standard laboratory glassware

2. Preparation of Solutions:

-

Analyte Stock Solution: Prepare a concentrated stock solution (e.g., 10 mM) of this compound in DMSO. The use of a cosolvent like DMSO is acceptable in small percentages (e.g., <2% v/v) and generally does not significantly alter the aqueous pKa value.[10]

-

Working Solutions: In a series of volumetric flasks or a 96-well plate, prepare a set of solutions with a constant final analyte concentration (e.g., 50 µM) and constant ionic strength. To maintain constant ionic strength (e.g., 0.1 M), add an appropriate amount of KCl.

-

pH Gradient: Create a pH gradient across the series of solutions spanning the expected pKa range (e.g., from pH 0 to pH 4) by adding varying, precise amounts of HCl and NaOH solutions. Prepare at least 12-16 points across this range.

3. Data Acquisition:

-

Temperature Control: Set the spectrophotometer's sample holder to a constant temperature (e.g., 25 °C or 37 °C) and allow all solutions to equilibrate.

-

pH Measurement: Immediately before spectral analysis, measure the precise pH of each individual solution using the calibrated pH meter.

-

Spectral Scans: Record the full UV-Vis spectrum (e.g., from 220 nm to 400 nm) for each solution.

-

Blank Correction: Use a solution containing all components except the analyte as a blank.

4. Data Analysis and pKa Calculation:

-

Identify Analytical Wavelengths: Plot the absorbance spectra for all pH values. Identify one or more wavelengths where the absorbance changes significantly as a function of pH.[12]

-

Plot Absorbance vs. pH: For a chosen analytical wavelength, plot the measured absorbance against the measured pH for each solution. The resulting plot should be a sigmoidal curve.

-

Determine pKa: The pKa is the pH at which the concentration of the protonated form [BH+] equals the concentration of the neutral form [B]. This corresponds to the inflection point of the sigmoidal curve.[12] Mathematically, the pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve-fitting model.

Interpretation and Implications for Drug Development

The experimentally determined pKa value for this compound will be crucial for predicting its in vivo behavior.

-

Expected Result: A very low pKa (e.g., pKa < 1.0) is anticipated. This means the compound is a very weak base, and its conjugate acid is a relatively strong acid.

-

Physiological Ionization:

-

Stomach (pH 1.5-3.5): At the highly acidic pH of the stomach, the compound will exist as a mixture of its protonated and neutral forms.

-

Intestine & Blood (pH 6.0-7.4): In the higher pH environments of the small intestine and blood plasma, the compound will exist almost exclusively in its neutral, un-ionized form.

-

-

Drug Development Implications:

-

Absorption: Its predominantly neutral state in the intestine suggests that absorption via passive diffusion should be favorable, assuming other factors like lipophilicity are optimal.

-

Solubility: Formulation for oral delivery may require strategies to enhance dissolution, as the neutral form might have lower aqueous solubility.

-

Target Engagement: If the target binding site is in a hydrophobic pocket, the neutral form would be favored. If binding relies on a positive charge for an electrostatic interaction, this compound would be unsuitable.

-

Conclusion

While the precise experimental pKa of this compound is not documented in readily accessible literature, a strong theoretical foundation predicts a value significantly below 1.0 due to the powerful inductive effects of the chloro and fluoro substituents. For drug development professionals, this prediction underscores the need for empirical validation. The provided UV-metric titration protocol offers a reliable and resource-efficient method for determining this critical parameter. The resulting pKa value will be instrumental in building accurate ADME models, guiding formulation strategies, and ultimately enabling the rational design of more effective and safer drug candidates based on this promising heterocyclic scaffold.

References

- 1. Calculations of p Ka Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. nbinno.com [nbinno.com]

- 4. 2-Chloro-5-fluoropyridine | 31301-51-6 [chemicalbook.com]

- 5. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 6. scribd.com [scribd.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. 2-Chloro-5-fluoropyridine CAS#: 31301-51-6 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mt.com [mt.com]

- 12. researchgate.net [researchgate.net]

A Framework for Determining and Understanding the Solubility of 2-Chloro-5-fluoropyridine 1-oxide in Organic Solvents

An In-depth Technical Guide

Executive Summary

2-Chloro-5-fluoropyridine 1-oxide is a heterocyclic compound with significant potential as a building block in the synthesis of novel pharmaceuticals and agrochemicals.[1][2] Its utility in these fields is fundamentally linked to its solubility characteristics, which govern reaction kinetics, purification strategies, and formulation development. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in common organic solvents. While direct quantitative solubility data for this specific N-oxide is not extensively published, this document leverages established principles of physical organic chemistry and proven experimental methodologies to empower researchers. We will explore the theoretical underpinnings of solubility, detail a robust protocol for its measurement, and discuss the practical implications for laboratory applications.

Molecular Structure and Its Impact on Solubility

The solubility of a compound is intrinsically dictated by its molecular structure. This compound possesses a unique combination of functional groups that define its physicochemical properties.

-

Pyridine Ring: A six-membered aromatic heterocycle that provides a rigid scaffold.

-

Halogen Substituents: The electron-withdrawing chloro and fluoro groups modulate the electron density of the aromatic ring, influencing its reactivity and intermolecular interactions.[2]

-

The N-Oxide Group: This is the most critical feature for determining solubility. The N-oxide bond (N⁺-O⁻) introduces a strong dipole moment and a highly effective hydrogen bond acceptor site. This functional group dramatically increases the molecule's polarity compared to its parent, 2-chloro-5-fluoropyridine.

This enhanced polarity predicts that this compound will exhibit significantly different solubility from its non-oxidized precursor, favoring polar solvents over nonpolar ones.

The Theoretical Framework: "Like Dissolves Like"

The foundational principle governing solubility is "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[3] To apply this principle, we must classify both the solute (this compound) and the solvents.

Solvent Classification: Organic solvents are typically categorized based on their polarity.

| Solvent Class | Example Solvents | Key Characteristics | Predicted Interaction with Solute |

| Polar Protic | Water, Methanol, Ethanol | Contain O-H or N-H bonds; can act as both hydrogen bond donors and acceptors. | High Solubility Expected: Strong hydrogen bonding between the solvent's hydroxyl group and the solute's N-oxide oxygen. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Possess large dipole moments but lack O-H or N-H bonds; can only act as hydrogen bond acceptors. | High to Very High Solubility Expected: Strong dipole-dipole interactions between the solvent and the polar N-oxide group. |

| Nonpolar | Hexane, Toluene, Diethyl Ether | Have low dielectric constants and small dipole moments; interactions are primarily via weak van der Waals forces. | Low to Insoluble Expected: A significant mismatch in polarity between the highly polar solute and the nonpolar solvent. |

The following diagram illustrates the primary intermolecular forces at play between this compound and different solvent classes.

Caption: Predicted intermolecular forces driving solubility.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

Theoretical predictions provide a valuable starting point, but empirical measurement is essential for obtaining accurate solubility data. The shake-flask method is a reliable and widely accepted technique for determining equilibrium solubility.[4]

Principle: An excess amount of the solid solute is agitated in the solvent for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is quantified.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 50-100 mg) into several glass vials. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant-temperature shaker or orbital incubator (e.g., 25 °C).

-

Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can validate the required equilibration time.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand undisturbed at the same temperature for at least 2 hours to allow undissolved solids to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all particulate matter. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with a suitable mobile phase.

-

Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility using the determined concentration and the dilution factor. Express the results in appropriate units (e.g., mg/mL or mol/L).

-

Workflow for Solubility Determination

References

General applications of substituted pyridine N-oxides in research

An In-depth Technical Guide: The Versatility of Substituted Pyridine N-Oxides in Modern Research and Development

Abstract

Substituted pyridine N-oxides have transcended their traditional role as simple synthetic intermediates to become a cornerstone of modern chemical research and drug development. The unique electronic properties conferred by the N-O bond—a feature that simultaneously activates the pyridine ring for functionalization while offering a handle for modulating physicochemical characteristics—have positioned these compounds at the forefront of innovation. This guide provides a comprehensive overview of their applications, from their pivotal role as directing groups in C-H functionalization and as powerful hydrogen atom transfer agents in photoredox catalysis, to their use as chiral organocatalysts and strategic components in medicinal chemistry. We will explore the underlying mechanistic principles, provide field-proven experimental protocols, and offer insights into the causality behind their remarkable versatility, equipping researchers, scientists, and drug development professionals with a thorough understanding of this indispensable class of molecules.

Core Principles: The Unique Chemistry of the N-O Bond

The utility of a pyridine N-oxide is fundamentally derived from the electronic perturbation introduced by the oxygen atom bonded to the nitrogen. This creates a highly polarized, dipolar N⁺-O⁻ species that dramatically alters the reactivity profile compared to the parent pyridine.[1][2]

Electronic Structure and Enhanced Reactivity

In pyridine, the electronegative nitrogen atom withdraws electron density from the ring, making it electron-deficient and generally unreactive towards electrophilic substitution. The conversion to a pyridine N-oxide reverses this characteristic. The oxygen atom, through resonance, donates electron density back into the ring, particularly at the C2 (ortho) and C4 (para) positions.[3] This electronic redistribution makes the N-oxide significantly more susceptible to both electrophilic and nucleophilic attack at these positions, transforming a relatively inert heterocycle into a versatile platform for substitution.[1][4][5]

Foundational Synthesis and Strategic Deoxygenation

The synthesis of pyridine N-oxides is typically straightforward, most commonly achieved by the oxidation of the corresponding pyridine using a peracid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid.[6][7]

A key strategic advantage is that the activating N-oxide group can be efficiently removed after the desired functionalization has been achieved. This deoxygenation step can be accomplished under various mild conditions, for instance, using palladium catalysis with a transfer oxidant like triethylamine, which preserves most functional groups.[8] This "activate-functionalize-remove" strategy is a central theme in their application.

A Linchpin in Synthesis: Directing C-H Functionalization

Perhaps one of the most impactful applications of pyridine N-oxides in modern organic synthesis is their role as a powerful directing group for the transition-metal-catalyzed functionalization of C-H bonds. The N-oxide's oxygen atom acts as an effective coordinating anchor for a metal catalyst, enabling high regioselectivity that is otherwise difficult to achieve.

Mechanistic Rationale: Coordination-Assisted C-H Activation

In palladium-catalyzed reactions, the oxygen atom of the N-oxide coordinates to the Pd(II) center, positioning the catalyst in close proximity to the C2-H bond. This geometry facilitates a concerted metalation-deprotonation (CMD) pathway, leading to the formation of a five-membered palladacycle intermediate. This cyclometalated species is the key to selectively activating the ortho C-H bond for subsequent cross-coupling reactions.[9][10]

Key Applications: Palladium-Catalyzed Alkenylation and Arylation

This strategy has been extensively used for the direct ortho-alkenylation and ortho-arylation of the pyridine ring.[11] By coupling the N-oxide with olefins (alkenylation) or (hetero)arenes (arylation), complex substituted pyridines can be constructed from simple starting materials, bypassing the need for pre-functionalized halogenated or organometallic pyridines.[5][11]

Generalized Workflow for Pd-Catalyzed Direct Arylation

The diagram below illustrates the catalytic cycle for the direct arylation of a pyridine N-oxide, highlighting the crucial role of the N-oxide in directing the C-H activation step.

Caption: Catalytic cycle for Pd-catalyzed C-H arylation directed by N-oxide.

Representative Experimental Protocol: Palladium-Catalyzed Direct Arylation

This protocol is a generalized representation based on methodologies reported in the literature.[11]

-

Reaction Setup: To an oven-dried Schlenk tube, add the substituted pyridine N-oxide (1.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.), and silver(I) carbonate (Ag₂CO₃, 2.0 equiv.).

-

Solvent and Reagent Addition: Evacuate and backfill the tube with an inert atmosphere (e.g., Argon). Add the arene coupling partner (10.0 equiv., often used as solvent) via syringe, followed by trifluoroacetic acid (TFA, 3.0 equiv.).

-

Reaction Execution: Seal the tube and place it in a preheated oil bath at 120 °C. Stir the reaction mixture vigorously for 12-24 hours. Causality Note: The high temperature is necessary to promote the C-H activation and oxidative addition steps. Silver carbonate acts as the terminal oxidant to regenerate the active Pd(II) catalyst.

-

Workup and Purification: After cooling to room temperature, dilute the mixture with dichloromethane (CH₂Cl₂) and filter through a pad of celite to remove insoluble silver salts. Concentrate the filtrate under reduced pressure.

-

Isolation: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the 2-arylpyridine N-oxide product.

-

Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The regioselectivity is validated by the characteristic coupling patterns in the aromatic region of the NMR spectrum.

The New Frontier: Photoredox and Hydrogen Atom Transfer (HAT) Catalysis

A paradigm shift in C-H functionalization has been driven by photoredox catalysis, and pyridine N-oxides have emerged as uniquely powerful precursors for hydrogen atom transfer (HAT) agents. This approach enables the functionalization of strong, unactivated C(sp³)-H bonds, a long-standing challenge in organic synthesis.[12][13]

Mechanism: Light-Induced Generation of Potent Oxygen-Centered Radicals

Under visible light irradiation, a photoredox catalyst (e.g., an acridinium salt) becomes excited and can oxidize a pyridine N-oxide via a single-electron transfer (SET) event. This generates a highly electrophilic pyridine N-oxyl radical cation.[12][14] This oxygen-centered radical is a potent HAT agent, capable of abstracting a hydrogen atom from even strong C(sp³)-H bonds (BDE ≥ 95 kcal/mol) found in alkanes, ethers, and amides.[14]

Synthetic Applications

The resulting alkyl radical can then engage in a variety of synthetically useful transformations, including addition to activated olefins (alkylation), amination, azidation, and cyanation, providing direct access to complex molecules from simple hydrocarbon feedstocks.[12] The reactivity and selectivity of the HAT agent can be fine-tuned by changing the substituents on the pyridine N-oxide ring.[13][15]

Photoredox Catalytic Cycle for C-H Functionalization

The diagram below outlines the key steps in the synergistic catalytic cycle for HAT-mediated C-H alkylation.

Caption: Synergistic cycle for photoredox/N-oxide C-H functionalization.

Comparative Efficacy of Substituted Pyridine N-Oxides as HAT Catalysts

The choice of substituent on the pyridine N-oxide significantly impacts its performance as a HAT catalyst by altering its oxidation potential (E_ox). Electron-withdrawing groups generally increase the oxidation potential, leading to a more reactive N-oxyl radical.

| Catalyst | Substituent(s) | Typical E_ox (V vs. SCE) | Relative Yield in Model C-H Alkylation |

| Pyridine N-oxide | None | ~1.6 V | Moderate |

| 4-CN-Pyridine N-oxide | 4-Cyano | Higher | High |

| 2,6-Cl₂-Pyridine N-oxide | 2,6-Dichloro | Highest | Very High[12] |

| 4-MeO-Pyridine N-oxide | 4-Methoxy | Lower | Low |

Note: Values are illustrative representations based on trends reported in the literature.[15]

Chiral Pyridine N-Oxides in Asymmetric Organocatalysis

Beyond their use in radical and transition-metal catalysis, chiral non-racemic pyridine N-oxides have been established as highly effective Lewis base organocatalysts. Their strong nucleophilic oxygen atom is ideal for activating electrophilic reagents, particularly those containing a silicon atom.[6][16]

Principle of Activation

The polarized N⁺-O⁻ bond makes the oxygen atom a potent Lewis base. It can coordinate to a Lewis acidic center, such as the silicon atom in allyltrichlorosilane.[16] This coordination forms a hypervalent siliconate intermediate, which enhances the nucleophilicity of the allyl group, facilitating its transfer to an electrophile like an aldehyde. When the pyridine N-oxide is embedded in a chiral scaffold, this transfer occurs in a stereocontrolled manner, leading to high enantioselectivity.[16]

Workflow for Enantioselective Allylation

The following diagram shows the activation of allyltrichlorosilane by a chiral N-oxide and the subsequent enantioselective addition to an aldehyde.

Caption: Workflow for chiral N-oxide catalyzed enantioselective allylation.

Critical Roles in Drug Discovery and Medicinal Chemistry

The unique properties of the N-oxide group make it a valuable tool for medicinal chemists seeking to optimize the biological and pharmaceutical profiles of drug candidates.[2][17]

Modulation of Physicochemical Properties

The high polarity and hydrogen bond accepting capability of the N-O moiety can be leveraged to:

-

Increase Aqueous Solubility: Improving the solubility of poorly soluble parent compounds, which can enhance bioavailability.[2][4]

-

Tune Membrane Permeability: The polar nature can decrease passive diffusion across biological membranes, a useful strategy for controlling drug distribution.[2][17]

-

Alter Pharmacokinetic Profiles: By modifying solubility and permeability, the absorption, distribution, metabolism, and excretion (ADME) profile of a drug can be fine-tuned.[4]

Bioisosteres and Hypoxia-Activated Prodrugs

Pyridine N-oxides can serve as bioisosteres for other functional groups, and they are found in a number of active pharmaceutical ingredients.[18] Furthermore, their ability to be enzymatically reduced back to the parent pyridine in vivo makes them ideal candidates for prodrug strategies. This is particularly relevant for developing hypoxia-activated prodrugs, as the low-oxygen environment of solid tumors often contains higher levels of reductase enzymes that can selectively release the active drug at the target site.[17]

Engineering Superior Drug Formulations via Cocrystals

For active pharmaceutical ingredients (APIs) plagued by poor solubility, pyridine N-oxides serve as excellent coformers for creating pharmaceutical cocrystals.[19] The N-oxide oxygen is a robust hydrogen bond acceptor, forming predictable and stable supramolecular synthons with hydrogen bond donors on the API, such as carboxylic acid (COOH) or hydroxyl (OH) groups.[19][20] This strategy has been successfully used to improve the solubility and dissolution rates of various drugs.[20]

Case Studies of N-Oxides in Pharmaceuticals

| Compound/Precursor | Role of N-Oxide Moiety | Therapeutic Area |

| Omeprazole Precursor | The N-oxide is an intermediate used to facilitate the synthesis of the final drug structure.[21] | Proton-Pump Inhibitor |

| Niflumic Acid Precursor | Nicotinic acid N-oxide is a key starting material for the synthesis of this anti-inflammatory drug.[21] | Anti-inflammatory |

| Factor XIa Inhibitors | The pyridine N-oxide core is integral to the pharmacophore, improving potency and oral bioavailability.[22] | Anticoagulant |

| Tirapazamine | The N-oxide is essential for its mechanism as a hypoxia-activated prodrug.[18] | Anticancer |

Conclusion and Future Outlook

Substituted pyridine N-oxides are far more than classical intermediates; they are enabling tools that address fundamental challenges across the chemical sciences. Their ability to direct C-H activation, generate potent radicals under photochemical conditions, catalyze asymmetric reactions, and fine-tune the properties of pharmaceuticals underscores their immense value. Future research will undoubtedly focus on expanding their applications in new HAT-mediated transformations, designing more sophisticated chiral organocatalysts, and exploring their potential in materials science and sustainable chemistry. For researchers in organic synthesis and drug development, a deep understanding of pyridine N-oxide chemistry is not just beneficial—it is essential for innovation.

References

- 1. chemtube3d.com [chemtube3d.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Aliphatic C–H Functionalization Using Pyridine N-Oxides as H-Atom Abstraction Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Heteroaromatic N-Oxides in Asymmetric Catalysis: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pp.bme.hu [pp.bme.hu]

- 19. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 20. Pyridine N-oxides as coformers in the development of drug cocrystals - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 21. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 22. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Mechanistic Pathways of 2-Chloro-5-fluoropyridine 1-oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-fluoropyridine 1-oxide is a heterocyclic compound of significant interest in synthetic and medicinal chemistry. While primarily recognized as a versatile intermediate, a comprehensive understanding of its mechanism of action—encompassing both its chemical reactivity and potential biological implications—is crucial for its effective application. This guide elucidates the core mechanistic principles governing the utility of this compound, providing a foundation for its strategic deployment in research and development. We will explore its synthesis, its nuanced reactivity towards electrophilic and nucleophilic substitution, and its potential, though less characterized, biological activities and metabolic fate.

Introduction: The Strategic Importance of this compound

This compound belongs to the class of pyridine N-oxides, which are valued for their unique electronic properties that differentiate them from their parent pyridines. The introduction of an N-oxide functionality significantly alters the electron density of the pyridine ring, rendering it more susceptible to a variety of chemical transformations.[1] This, combined with the presence of halogen substituents, makes this compound a highly valuable building block in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[2]

The core utility of this compound lies in its ability to act as a precursor to a wide array of substituted pyridines. The N-oxide group serves as an activating and directing group that can be readily removed after the desired modifications to the pyridine ring have been achieved.[3][4] This strategic role is of paramount importance in drug discovery, where the pyridine scaffold is a common motif in bioactive molecules.[5][6]

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of the parent 2-Chloro-5-fluoropyridine. This transformation is a critical step in unlocking the unique reactivity of the N-oxide.

Oxidation of 2-Chloro-5-fluoropyridine

The most common method for the synthesis of pyridine N-oxides is the direct oxidation of the corresponding pyridine. Various oxidizing agents can be employed for this purpose, with peroxy acids being particularly effective.

Table 1: Common Oxidizing Agents for Pyridine N-Oxide Synthesis

| Oxidizing Agent | Typical Reaction Conditions | Reference |

| Hydrogen Peroxide in Acetic Acid | Heating | [3] |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, room temperature | [7] |

| Peroxybenzoic Acid | Not specified | [8] |

Experimental Protocol: Synthesis of this compound

The following protocol outlines a general procedure for the laboratory-scale synthesis of this compound.

Materials:

-

2-Chloro-5-fluoropyridine

-

Hydrogen peroxide (30% aqueous solution)

-

Glacial acetic acid

-

Sodium bisulfite solution (saturated)

-

Potassium carbonate

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-Chloro-5-fluoropyridine in glacial acetic acid.

-

To the stirred solution, slowly add a stoichiometric excess of 30% hydrogen peroxide.

-

Heat the reaction mixture to 70-80°C and maintain this temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and cautiously add a saturated solution of sodium bisulfite to quench any remaining peroxide.

-

Neutralize the reaction mixture by the slow addition of potassium carbonate until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

Diagram 1: Synthesis of this compound

Caption: Oxidation of 2-Chloro-5-fluoropyridine.

Chemical Mechanism of Action: A Tale of Enhanced Reactivity

The N-oxide functionality dramatically alters the electronic landscape of the pyridine ring, making it more susceptible to both electrophilic and nucleophilic attack. This dual reactivity is the cornerstone of its utility as a synthetic intermediate.[3]

Electrophilic Substitution

The N-oxide group is an activating group for electrophilic aromatic substitution, directing incoming electrophiles to the 4-position (para) and to a lesser extent, the 2-position (ortho).[3][9] This is in stark contrast to the parent pyridine, which is highly deactivated towards electrophilic substitution. The oxygen atom of the N-oxide can donate electron density into the ring, stabilizing the cationic intermediate formed during the reaction.[3]

Diagram 2: Electrophilic Substitution on Pyridine N-oxide

Caption: General mechanism of electrophilic substitution.

A common example is the nitration of pyridine N-oxide, which proceeds under much milder conditions than the nitration of pyridine itself.[10]

Nucleophilic Substitution

Pyridine N-oxides are also activated towards nucleophilic aromatic substitution, particularly at the 2- and 4-positions.[11][12] The electron-withdrawing nature of the N-oxide group, especially when protonated or complexed with a Lewis acid, makes the ring electron-deficient and thus susceptible to attack by nucleophiles.

In the case of this compound, the chlorine atom at the 2-position is a good leaving group, making this position a prime target for nucleophilic displacement. The fluorine atom at the 5-position, while generally a poorer leaving group than chlorine in nucleophilic aromatic substitution, can also be displaced under certain conditions.

Diagram 3: Nucleophilic Substitution on 2-Chloropyridine N-oxide

References

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. Pyridine N-oxides are reactive towards both electrophilic and nucleophilic substitution [ns1.almerja.com]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. arkat-usa.org [arkat-usa.org]

- 8. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]

- 9. Electrophilic substitution at position 4 of pyridine [quimicaorganica.org]

- 10. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. baranlab.org [baranlab.org]

- 12. chemtube3d.com [chemtube3d.com]

The Ascendant Role of Fluorinated Pyridine Derivatives in Modern Therapeutics and Agrochemicals: A Technical Guide

Abstract

The strategic incorporation of fluorine into the pyridine scaffold has emerged as a cornerstone of modern medicinal and agrochemical research. This technical guide provides an in-depth exploration of the diverse biological activities exhibited by fluorinated pyridine derivatives. We will delve into the profound influence of fluorination on the physicochemical properties of these molecules and how these alterations translate into potent anticancer, antiviral, antibacterial, and herbicidal activities. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices, detailed protocols for key biological assays, and a thorough examination of structure-activity relationships.

Introduction: The Fluorine Advantage in Pyridine Scaffolds

The pyridine ring is a privileged scaffold in drug discovery, present in a multitude of FDA-approved drugs.[1] Its nitrogen atom provides a key site for hydrogen bonding and can be readily protonated at physiological pH, influencing solubility and receptor interactions. The introduction of fluorine, the most electronegative element, into this versatile scaffold imparts a range of unique properties that can dramatically enhance biological activity.[2]

The "fluorine effect" in medicinal chemistry is multifaceted. The high electronegativity of fluorine can alter the pKa of the pyridine nitrogen, modulating its basicity and influencing drug-receptor interactions.[3] The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism, thereby prolonging the in vivo half-life of a drug.[2] Furthermore, fluorine substitution can impact molecular conformation and lipophilicity, which are critical parameters for membrane permeability and bioavailability. These strategic modifications have led to the development of highly effective fluorinated pyridine-based therapeutic and agrochemical agents.

Anticancer Activity: Targeting Key Signaling Pathways

Fluorinated pyridine derivatives have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against a range of cancer cell lines.[3] A key mechanism of action for many of these compounds is the inhibition of critical signaling pathways that drive cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[4][5]

Mechanism of Action: Inhibition of the PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[5] Its aberrant activation is a frequent event in many human cancers, making it a prime target for cancer therapy.[4] Certain fluorinated pyridine derivatives have been designed to act as potent inhibitors of key kinases within this pathway.

One notable example is the development of pan-class I PI3K/mTOR inhibitors. For instance, PQR309 (bimiralisib), a compound featuring a 4,6-dimorpholino-1,3,5-triazine core with a fluorinated pyridine moiety, demonstrates potent and balanced inhibition of both PI3K and mTOR.[5] The morpholine groups are crucial for binding to the hinge region of the kinase domain, while the fluorinated pyridine occupies the ATP-binding site.[5]

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a fluorinated pyridine derivative.

Structure-Activity Relationship (SAR)

The anticancer activity of fluorinated pyridine derivatives is highly dependent on the position and number of fluorine substituents, as well as the nature of other groups on the pyridine ring. For instance, in a series of pyridine derivatives, the introduction of an OMe group often leads to a decrease in IC50 values against various cancer cell lines, including MDA-MB-231.[6] Conversely, the presence of halogen atoms can sometimes lead to lower antiproliferative activity.[3] However, in other cases, the strategic placement of fluorine, such as in the para position, has been shown to result in lower IC50 values compared to other positions.[6]

Data Presentation: Anticancer Activity

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Fluorinated Pyridinium Salt-based Hydrazones | Breast and Colorectal Cancer Cells | Induces apoptosis | [3] |

| Fluorinated Aminophenylhydrazines (Compound 6) | A549 (Lung Carcinoma) | 0.64 | [7] |

| 2-(5-perfluoroalkyl-1,2,4-oxadiazol-3yl)-pyridine Pt(II) complexes | HepG2, HCT116, MCF-7 | Varies (see reference) | [8] |

| Pyridine-urea derivatives (8e and 8n) | MCF-7 | Surpasses doxorubicin | [9] |

| Fluorinated Pyridine-based PI3K/mTOR inhibitor (PQR309) | PI3Kα | 0.122 | [5] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[10][11][12][13][14]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.[12]

-

Compound Treatment: Add various concentrations of the fluorinated pyridine derivative to the wells and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[12]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 0.1% NP40 in isopropanol with 4 mM HCl) to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[10]

Caption: Workflow of the MTT assay for determining cell viability.

Antiviral Activity: Combating Viral Infections

Fluorinated pyridine derivatives have emerged as a promising class of antiviral agents, exhibiting activity against a range of viruses, including influenza virus, herpes simplex virus (HSV), and coxsackievirus.[15][16] The incorporation of fluorine can enhance the binding affinity of these compounds to viral proteins and improve their pharmacokinetic properties.[2]

Mechanism of Action

The antiviral mechanisms of fluorinated pyridine derivatives are diverse and can involve targeting various stages of the viral life cycle. Some compounds inhibit viral entry and fusion, while others interfere with viral replication by targeting viral enzymes such as RNA polymerase or proteases.[16] For example, some fluorinated pyridine-containing compounds have been shown to inhibit the neuraminidase of the influenza virus.[17]

Caption: Inhibition of viral release by a fluorinated pyridine derivative targeting neuraminidase.

Data Presentation: Antiviral Activity